molecular formula C8H9N3OS B1427076 N-(4-carbamothioylpyridin-2-yl)acetamide CAS No. 1239503-32-2

N-(4-carbamothioylpyridin-2-yl)acetamide

Cat. No. B1427076
M. Wt: 195.24 g/mol
InChI Key: QSFYCCPMHTWGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-carbamothioylpyridin-2-yl)acetamide”, also known as “N-[(4-Carboxy-1-methylpyridin-3-yl)methyl] formamide” or “CPAM”, is an organic compound primarily used in scientific experiments. It has a CAS Number of 1239503-32-2 and a molecular weight of 195.24 .


Molecular Structure Analysis

The IUPAC name for this compound is “N-[4-(aminocarbothioyl)-2-pyridinyl]acetamide”. The InChI code for this compound is "1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12)" .

Scientific Research Applications

  • Antimicrobial Agents

    • Results : Quantitative data on minimum inhibitory concentrations (MIC) and zone of inhibition demonstrate the compound’s effectiveness against specific microbes .
  • Anticancer Agents

    • Results : Quantitative data on cell viability, apoptosis induction, and tumor regression provide insights into the compound’s efficacy .
  • HIV-1 Reverse Transcriptase Inhibitors

    • Results : IC50 values and binding affinities demonstrate the compound’s potency against HIV-1 reverse transcriptase .

Remember to consult relevant literature for detailed experimental procedures and specific technical parameters. These applications highlight the versatility of N-(4-carbamothioylpyridin-2-yl)acetamide in diverse scientific contexts . If you need further information or have additional questions, feel free to ask! 😊

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-(4-carbamothioylpyridin-2-yl)acetamide” can be found on the product link provided .

properties

IUPAC Name

N-(4-carbamothioylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYCCPMHTWGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamothioylpyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.